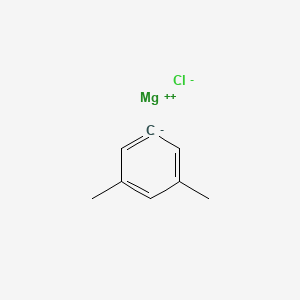methanone CAS No. 138597-07-6](/img/structure/B14281915.png)
[2-Chloro-4-(pentafluoroethyl)phenyl](4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(pentafluoroethyl)phenylmethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and a pentafluoroethyl group on one phenyl ring and a fluorophenyl group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pentafluoroethyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction can be carried out by reacting 2-chloro-4-(pentafluoroethyl)benzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-4-(pentafluoroethyl)phenylmethanone can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced monitoring techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming the corresponding alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-Chloro-4-(pentafluoroethyl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(pentafluoroethyl)phenylmethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar structure but lacks the chloro and pentafluoroethyl groups.
4-Chlorobenzophenone: Similar structure but lacks the pentafluoroethyl group.
(2-Chloro-5-fluorophenyl)(4-iodophenyl)methanone: Similar structure but contains an iodine atom instead of the pentafluoroethyl group.
Uniqueness
The presence of both a chloro and a pentafluoroethyl group on one phenyl ring and a fluorophenyl group on the other makes 2-Chloro-4-(pentafluoroethyl)phenylmethanone unique
Properties
CAS No. |
138597-07-6 |
|---|---|
Molecular Formula |
C15H7ClF6O |
Molecular Weight |
352.66 g/mol |
IUPAC Name |
[2-chloro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H7ClF6O/c16-12-7-9(14(18,19)15(20,21)22)3-6-11(12)13(23)8-1-4-10(17)5-2-8/h1-7H |
InChI Key |
QPKFUGCXOZYJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(C(F)(F)F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)


![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)
![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)
![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)


![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)


